

(-)-2-Chlorooctane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (-)-2-Chlorooctane

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Introduction

(-)-2-Chlorooctane, systematically known as (R)-2-chlorooctane, is a chiral alkyl halide that serves as a valuable intermediate in stereoselective organic synthesis. Its specific stereochemistry makes it a crucial building block for the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the key chemical and physical properties of **(-)-2-chlorooctane**, detailed experimental protocols for its synthesis, and its applications in asymmetric synthesis.

Core Data

Molecular Information and Physical Properties

The fundamental properties of **(-)-2-Chlorooctane** are summarized in the table below. Data for the racemic mixture of 2-chlorooctane is also provided for comparison, as it can be a useful approximation for some physical characteristics.

Property	(-)-2-Chlorooctane (R-enantiomer)	Racemic 2-Chlorooctane
CAS Number	18651-57-5[1]	628-61-5[2]
Molecular Formula	C ₈ H ₁₇ Cl[1]	C ₈ H ₁₇ Cl[2]
Molecular Weight	148.67 g/mol [3]	148.67 g/mol [3]
IUPAC Name	(R)-2-chlorooctane	2-chlorooctane[2]
Synonyms	(R)-(-)-2-Chlorooctane, (R)-(-)-2-Octyl chloride[1]	1-Methylheptyl chloride, 2-Octyl chloride[2]
Physical State	Liquid (presumed)	Liquid[2]
Boiling Point	Not specified	171.9-173 °C[3]
Density	Not specified	0.871 g/mL[3]
Refractive Index	Not specified	1.4273[3]
Optical Rotation	Levorotatory (-)	Racemic (no net rotation)

Stereoselective Synthesis: Experimental Protocol

The primary method for the synthesis of enantiomerically pure **(-)-2-chlorooctane** is through the nucleophilic substitution of (S)-(+)-2-octanol. This reaction typically proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at the chiral center. The use of thionyl chloride (SOCl₂) is a common and effective method for this transformation.

Reaction: (S)-(+)-2-Octanol → (R)-(-)-2-Chlorooctane

Reagents and Materials:

- (S)-(+)-2-Octanol
- Thionyl chloride (SOCl₂)
- Pyridine (as a solvent and acid scavenger)
- Anhydrous diethyl ether

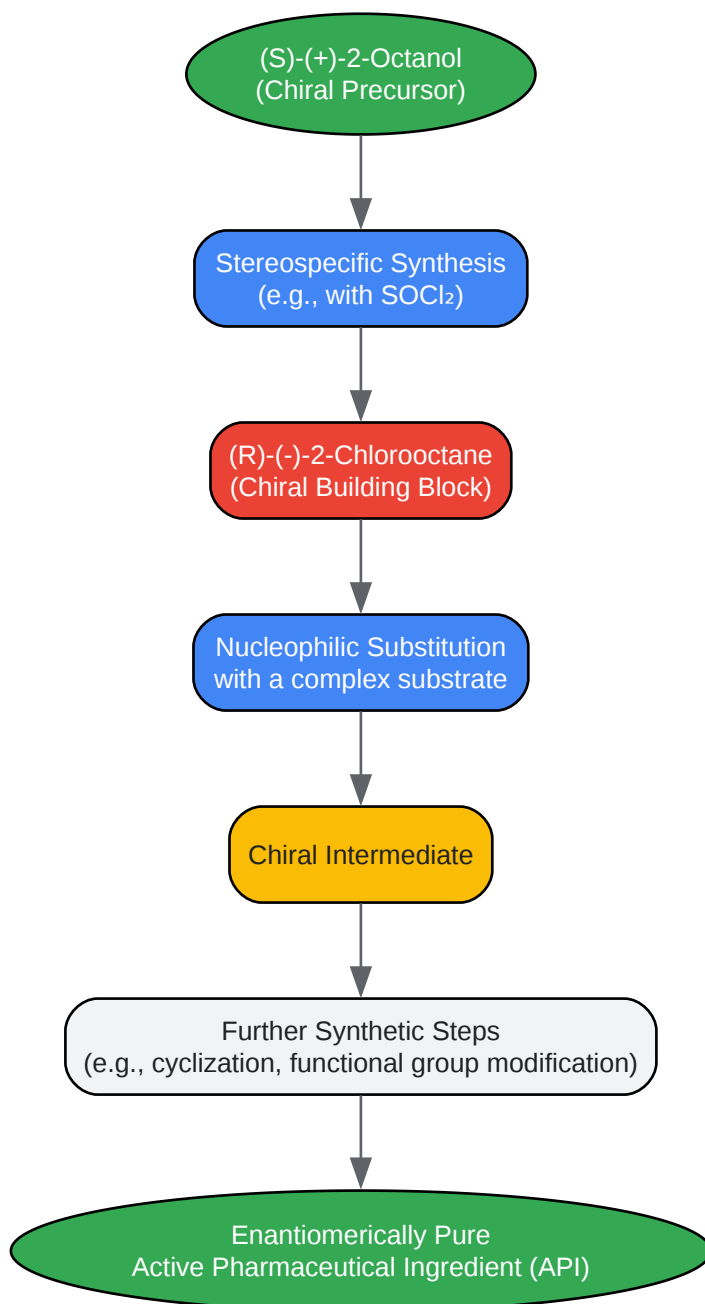
- 5% Hydrochloric acid solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (S)-(+)-2-octanol in anhydrous diethyl ether and a stoichiometric amount of pyridine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Thionyl Chloride:** Cool the solution in an ice bath. Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel. The addition should be done dropwise to control the exothermic reaction.
- **Reflux:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer successively with 5% hydrochloric acid solution (to remove pyridine), water, and saturated sodium bicarbonate solution.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude (R)-(-)-**2-chlorooctane** can be purified by fractional distillation under reduced pressure.

Reaction Mechanism and Stereochemistry

The synthesis of **(-)-2-chlorooctane** from (S)-(+)-2-octanol with thionyl chloride is a classic example of an S_N2 reaction. The key feature of this mechanism is the backside attack of the nucleophile (chloride ion) on the carbon atom bearing the leaving group (the chlorosulfite intermediate), resulting in a complete inversion of the stereochemical configuration.



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